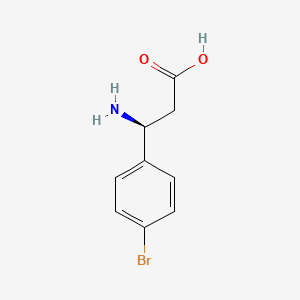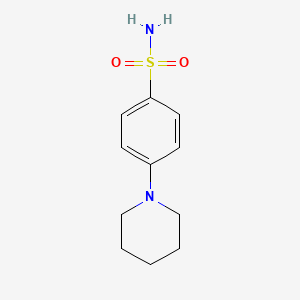
4-(4-メトキシ-3-メチルフェニル)ブタン酸
概要
説明
4-(4-Methoxy-3-methylphenyl)butanoic acid is a chemical compound that is related to 4-(4-methoxyphenyl)butanoic acid. The latter is a key intermediate in the synthesis of LY518674, a compound of interest in various chemical syntheses. The methoxy group in the compound suggests that it may have applications in the pharmaceutical industry, as methoxy groups are often found in drug molecules due to their influence on the bioactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 4-(4-hydroxyphenyl)butanoic acid, has been achieved through a mild and efficient organic solvent-free process. This process involves the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr without the need for phase transfer catalysis. The resulting 4-(4-hydroxyphenyl)butanoic acid can be directly crystallized from the reaction mixture, indicating a straightforward and potentially environmentally friendly synthesis pathway .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-(4-Methoxy-3-methylphenyl)butanoic acid is not detailed in the provided papers, the structure can be inferred from the name. The compound contains a butanoic acid moiety attached to a benzene ring that is substituted with a methoxy group and a methyl group. The positions of these groups on the benzene ring are important for the chemical properties and reactivity of the compound.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to 4-(4-Methoxy-3-methylphenyl)butanoic acid. However, the demethylation process described for a related compound suggests that 4-(4-Methoxy-3-methylphenyl)butanoic acid could potentially undergo similar reactions, such as demethylation, to yield hydroxylated derivatives. These derivatives could have different chemical and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Methoxy-3-methylphenyl)butanoic acid are not explicitly discussed in the provided papers. However, the presence of the methoxy and methyl groups can influence the compound's solubility, boiling point, and stability. The acid moiety makes the compound likely to be acidic and reactive in the presence of bases. The crystallization of a related compound suggests that under certain conditions, 4-(4-Methoxy-3-methylphenyl)butanoic acid may also form crystals, which could be useful for purification and characterization purposes .
Relevant Case Studies
There are no direct case studies provided for 4-(4-Methoxy-3-methylphenyl)butanoic acid. However, the assay of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) in urine by liquid chromatography with electrochemical detection is mentioned in the context of patients with neuroblastoma, pheochromocytoma, and Parkinson's disease . This indicates that methoxy-substituted phenylacetic acids are of interest in medical diagnostics and could potentially relate to the study of 4-(4-Methoxy-3-methylphenyl)butanoic acid in a biomedical context.
科学的研究の応用
薬理学
薬理学において、4-(4-メトキシ-3-メチルフェニル)ブタン酸は、複雑な分子の合成における前駆体としての可能性が探索されています。 そのフェニルブタン酸構造は、創薬における一般的なモチーフであり、新しい治療薬の開発のための構成ブロックとなり得ます .
材料科学
この化合物は、ポリマーの合成における改質剤として、材料科学において応用されています。 そのメトキシ基とフェニル基は、ポリマー鎖と相互作用し、熱安定性や溶解性などの特性を改変する可能性があり、これは特殊な材料の開発に不可欠です .
化学合成
4-(4-メトキシ-3-メチルフェニル)ブタン酸: は、化学合成において中間体として使用されます。 酸化や還元などのさまざまな反応を起こし、より複雑な有機化合物の合成に有用な誘導体を生み出すことができます .
環境科学
環境科学では、この化合物の誘導体は、その分解産物が生態系に与える影響について研究されています。 その分解を理解することで、その使用および廃棄に伴う環境リスクを評価することができます .
生化学
生化学的には、4-(4-メトキシ-3-メチルフェニル)ブタン酸は、酵素と基質の相互作用を研究するために使用される可能性があります。 その構造は、特定の酵素の活性部位に適合することができ、代謝経路を理解する上で重要な酵素阻害研究の候補となります .
工業用途
工業的には、この化合物は、芳香族特性を付与または改変する可能性があるため、香料または香料の製造に使用される可能性があります。 特に、そのメトキシ基は、さまざまな物質の香りのプロファイルに寄与することが知られています .
Safety and Hazards
Safety data for 4-(4-Methoxy-3-methylphenyl)butanoic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers
Several papers related to 4-(4-Methoxy-3-methylphenyl)butanoic acid and similar compounds were found . These papers cover a range of topics including the synthesis and biological applications of boronic acids , the quantitation of related compounds , and safety data . Further analysis of these papers could provide more detailed information on the compound.
特性
IUPAC Name |
4-(4-methoxy-3-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-8-10(4-3-5-12(13)14)6-7-11(9)15-2/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNPAVGNPUYSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601283629 | |
| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33446-15-0 | |
| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33446-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-methylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601283629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)




![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)
